Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound characterized by the presence of a trifluoromethyl group, a sulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure the selective introduction of the trifluoromethyl group.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base such as triethylamine.
Thioester Formation: The final step involves the reaction of the sulfonylated pyrrolidine with methyl thioacetate under conditions that promote esterification.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the sulfonyl group can improve binding affinity to biological targets.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups. The trifluoromethyl group can enhance lipophilicity, aiding in membrane permeability, while the sulfonyl group can form strong hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)acetate: Lacks the thioester group, which may affect its reactivity and applications.
Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)propanoate: Similar structure but with a different ester group, potentially altering its chemical properties and biological activity.
Uniqueness
Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both the trifluoromethyl and sulfonyl groups, along with the thioester linkage, makes it a valuable compound for research and industrial purposes.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S2/c1-22-13(19)9-23-11-5-6-18(8-11)24(20,21)12-4-2-3-10(7-12)14(15,16)17/h2-4,7,11H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPJDTMVZYJGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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